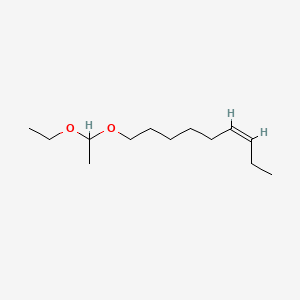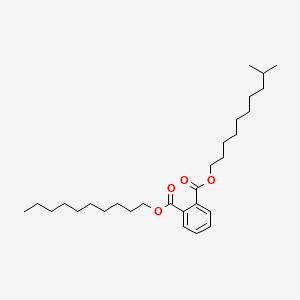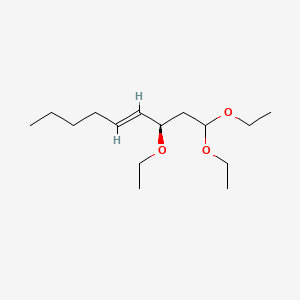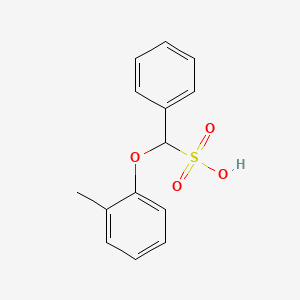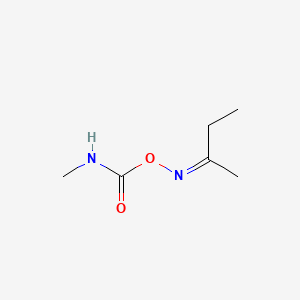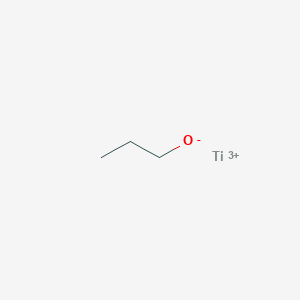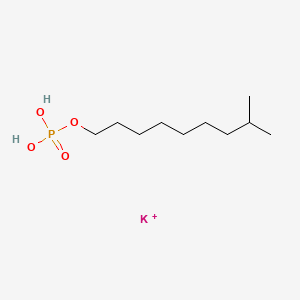
2,2'-Oxydipropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Oxydipropan-2-ol, also known as dipropylene glycol, is a chemical compound with the molecular formula C₆H₁₄O₃. It is a colorless, nearly odorless, and slightly viscous liquid. This compound is part of the diol and ether chemical families and is commonly used in various industrial and commercial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Oxydipropan-2-ol can be synthesized through the hydration of propylene oxide. The reaction typically involves the use of an acid or base catalyst to facilitate the addition of water to propylene oxide, resulting in the formation of dipropylene glycol .
Industrial Production Methods
In industrial settings, the production of 2,2’-Oxydipropan-2-ol involves the continuous hydration of propylene oxide in the presence of a catalyst. The reaction is carried out in a reactor where propylene oxide and water are mixed, and the resulting product is then purified through distillation to obtain high-purity dipropylene glycol .
Chemical Reactions Analysis
Types of Reactions
2,2’-Oxydipropan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Scientific Research Applications
2,2’-Oxydipropan-2-ol has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a cryoprotectant.
Medicine: Utilized in pharmaceutical formulations and as a carrier for active ingredients.
Industry: Used in the production of resins, plasticizers, and as a component in antifreeze formulations
Mechanism of Action
The mechanism of action of 2,2’-Oxydipropan-2-ol involves its interaction with various molecular targets and pathways. As a solvent, it facilitates the dissolution and transport of other compounds. In biological systems, it can interact with cell membranes and proteins, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
Propylene glycol: Similar in structure but with one less hydroxyl group.
Ethylene glycol: Another diol but with a simpler structure.
Glycerol: Contains three hydroxyl groups, making it more hydrophilic.
Uniqueness
2,2’-Oxydipropan-2-ol is unique due to its balanced hydrophilic and hydrophobic properties, making it an excellent solvent for a wide range of substances. Its low toxicity and mild odor also make it suitable for use in personal care products and pharmaceuticals .
Properties
CAS No. |
72986-46-0 |
|---|---|
Molecular Formula |
C6H14O3 |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
2-(2-hydroxypropan-2-yloxy)propan-2-ol |
InChI |
InChI=1S/C6H14O3/c1-5(2,7)9-6(3,4)8/h7-8H,1-4H3 |
InChI Key |
PRHCBRXAHBBRKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(O)OC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


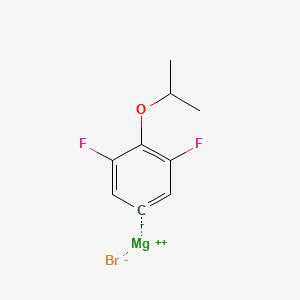
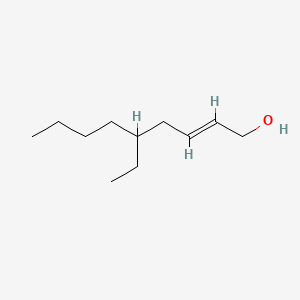


![2,5-bis[(3R)-3-butyloctyl]benzene-1,4-diol](/img/structure/B15176934.png)
